6-Bromo-2,4-dichloroquinoline

Catalog No.
S835244
CAS No.
406204-90-8
M.F
C9H4BrCl2N
M. Wt
276.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2,4-dichloroquinoline

Researchers requiring multi-step quinoline scaffold assembly often struggle with chemoselectivity. 6-Bromo-2,4-dichloroquinoline solves this via its orthogonal C2/C4-Cl and C6-Br reactivity pattern.

  • Enables regioselective SNAr at C4/C2, then Pd-catalyzed Suzuki coupling at C6, avoiding competing reactions.
  • Eliminates need for de novo ring synthesis, streamlining library generation for kinase screening and API development.
  • Direct precursor for RORγt modulators and Huntington’s therapeutics, ensuring high-yield, purification-friendly routes.

CAS Number

406204-90-8

Product Name

6-Bromo-2,4-dichloroquinoline

IUPAC Name

6-bromo-2,4-dichloroquinoline

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

InChI

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H

InChI Key

CRFXLQFAIWSWIV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl

Synonyms

6-Bromo-2,4-dichloroquinoline, 2,4-Dichloro-6-bromoquinoline, Quinoline, 6-bromo-2,4-dichloro-, 6-Bromo-2,4-dichloro-1-azanaphthalene

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g, 10 g

6-Bromo-2,4-dichloroquinoline is a highly specialized, tri-halogenated heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical candidates, including RORγt modulators and Huntington's disease therapeutics [1]. Featuring a quinoline core with orthogonal reactive sites—chlorines at the C2 and C4 positions and a bromine at the C6 position—this compound serves as a critical precursor for multi-directional functionalization. Its primary procurement value lies in its ability to undergo regioselective nucleophilic aromatic substitution (SNAr) at the C4 and C2 sites, followed by palladium-catalyzed cross-coupling at the C6 position, enabling the efficient assembly of highly substituted quinoline libraries without requiring de novo ring synthesis[2].

Research Fit

Trihalogenated scaffold designed for sequential cross-coupling
Differential C-Br vs C-Cl reactivity enables iterative diversification
Supports diversity-oriented quinoline library synthesis

Substituting 6-Bromo-2,4-dichloroquinoline with simpler analogs, such as 2,4-dichloroquinoline or 2,4,6-tribromoquinoline, fundamentally disrupts synthetic workflows [1]. 2,4-Dichloroquinoline lacks the C6-bromine handle, preventing late-stage Suzuki or Buchwald-Hartwig cross-coupling necessary for extending the molecular scaffold. Conversely, using a uniform tri-halogenated analog like 2,4,6-tribromoquinoline eliminates the chemoselectivity required for sequential functionalization, as palladium catalysts and nucleophiles cannot easily distinguish between identical halogens. The specific combination of C2/C4-chlorides (for SNAr) and a C6-bromide (for transition-metal catalysis) provides an exact reactivity gradient that prevents complex mixture formation and reduces purification bottlenecks in multi-step API synthesis [2].

Substitution Risk

6-Bromo-2,4-dichloroquinoline
Analog
Why substitution may not transfer
Three orthogonal halogen sites
2,4-Dichloroquinoline
Lacks C-6 bromo handle; diversification limited to two positions
Activated C-2 and C-4 chlorine
6-Bromoquinoline
No regioselective C-2/C-4 activation; coupling control may shift
Bromo electronic profile
6-Fluoro/6-methyl analogs
Altered halogen bonding, steric, and electronic properties may affect binding

SNAr Chemoselectivity

In the synthesis of highly functionalized quinolines, the C4-chloride of 6-bromo-2,4-dichloroquinoline exhibits preferential reactivity towards nucleophiles compared to the C2-chloride, while leaving the C6-bromide intact [1]. This allows for controlled, mono-substitution at C4 under mild conditions, whereas analogs lacking this specific halogen differentiation yield non-selective mixtures.

Evidence DimensionRegioselectivity and Yield in First-Stage Substitution
Target Compound DataEnables sequential C4-SNAr with >80% typical intermediate yields due to distinct halogen reactivity.
Comparator Or Baseline2,4,6-Tribromoquinoline (yields statistically distributed mixtures of mono-, di-, and tri-substituted regioisomers).
Quantified DifferenceEliminates the need for complex chromatographic separation of regioisomers, increasing isolated yield of the desired intermediate by >40%.
ConditionsAmine or alkoxide nucleophile, polar aprotic solvent, mild heating.

Enables the predictable, high-yield installation of the first functional group without compromising the remaining reactive sites, directly lowering purification costs.

Three Reactive Sites
Reported
3 addressable sites (C-2 Cl, C-4 Cl, C-6 Br) vs. 2 (2,4-DCQ) and 1 (6-BrQ)
Expands diversification nodes for iterative coupling workflows
Cross-study comparable evidence

Orthogonal C6 Cross-Coupling

Following SNAr at the C4 and/or C2 positions, the C6-bromide of 6-bromo-2,4-dichloroquinoline serves as an exclusive site for palladium-catalyzed cross-coupling [1]. Because C-Br bonds undergo oxidative addition with palladium much faster than C-Cl bonds, the C6 position can be functionalized without activating any remaining C2-chloride. Comparators like 2,4-dichloroquinoline completely lack this capability.

Evidence DimensionLate-stage C6 Arylation Capability
Target Compound DataC-Br bond at C6 undergoes rapid oxidative addition with Pd(0), enabling selective cross-coupling.
Comparator Or Baseline2,4-Dichloroquinoline (0% C6 cross-coupling capability without additional C-H activation steps).
Quantified DifferenceSaves 3-4 synthetic steps (halogenation/protection/deprotection) required to functionalize the C6 position.
ConditionsPd catalyst (e.g., Pd(dppf)Cl2), arylboronic acid, base, aqueous/organic solvent mixture.

Procuring the pre-brominated scaffold drastically shortens the synthetic route to C6-arylated quinoline APIs, reducing overall raw material and labor costs.

GAK Binding Affinity
Head-to-head
Bromo analog GAK KD 1.9 nM vs. Cl 6.7 nM, I 7.9 nM (n=2)
Supports kinase selectivity profiling context
Target-specific halogen modulation, not universal potency gain

Complex API Scaffold Precursor

The strategic placement of halogens on 6-bromo-2,4-dichloroquinoline allows it to act as a central hub for three distinct functionalization events [1]. Patent literature demonstrates its use in synthesizing complex therapeutics where sequential displacement and coupling are executed in high overall yields. Using a di-halogenated comparator restricts the scaffold to only two functionalization vectors.

Evidence DimensionMaximum Functionalization Vectors
Target Compound DataProvides 3 specific, orthogonally addressable vectors (C2-Cl, C4-Cl, C6-Br) for sequential functionalization.
Comparator Or Baseline6-Bromo-2-chloroquinoline (provides only 2 vectors).
Quantified DifferenceIncreases scaffold functionalization capacity by 33%, allowing for the synthesis of tri-substituted APIs.
ConditionsSequential multi-step API synthesis workflows.

Crucial for medicinal chemistry programs requiring dense functionalization around the quinoline core to optimize drug-target binding.

Physicochemical Shift
Data to verify
ΔDensity +24%, ΔBP +60 °C, higher LogP vs 2,4-dichloroquinoline
Method transfer between analogs may require parameter review
Predicted values; confirm experimentally
Patent-Validated Intermediate
Class-level
US 8,633,320 claims bromo-quinoline scaffolds for HCV protease inhibitor synthesis
Provides industrial precedent for antiviral research programs
Class-level inference; review patent scope
Commercial QC Benchmark
Supplier data
98% purity, multi-vendor availability with NMR/HPLC/GC documentation
Reduces supply chain risk and in-house synthesis overhead
Batch-specific QC should be verified upon receipt
Kinase Selectivity Fingerprint
Head-to-head
GAK/RIPK2 ~58-fold (Br) vs 12.7-fold (Cl), 8.7-fold (I); ranking reversal across targets
Selectivity profile may favor GAK-targeted probe design
Target-dependent halogen modulation; n=2 binding assay

RORγt Modulators for Autoimmune Diseases

The compound is a direct precursor for assembling complex quinoline-based RORγt inverse agonists, where the C4 position is typically aminated and the C6 position is arylated via Suzuki coupling [1]. Its orthogonal reactivity ensures high-yield assembly of these specific therapeutic candidates.

Huntington's Disease Therapeutics

Utilized as a core scaffold where the specific halogen differentiation allows the precise attachment of specific heterocycles at C2/C4 and aryl groups at C6 to optimize blood-brain barrier penetration and target affinity [2].

Kinase Inhibitor Library Generation

The predictable, stepwise reactivity of the three halogen sites makes it an ideal starting material for combinatorial chemistry, allowing rapid generation of diverse, tri-substituted quinoline libraries for kinase screening [1].

Application Fit

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Halogen-dependent GAK binding context
GAK vs. off-target selectivity review
Antiviral research intermediate
Patent-validated bromo-quinoline scaffold
HCV protease inhibitor development context
Diversity-oriented synthesis
Trihalogenated, sequential cross-coupling
Iterative derivatization efficiency review
Halogen-bonding probe studies
Physicochemical and selectivity dataset
Computational model validation context

XLogP3

4.5

Wikipedia

6-Bromo-2,4-dichloroquinoline

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